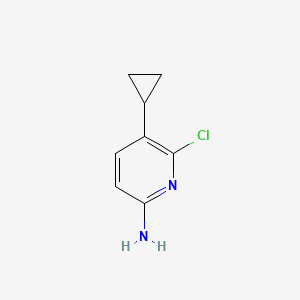

6-Chloro-5-cyclopropylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

6-chloro-5-cyclopropylpyridin-2-amine |

InChI |

InChI=1S/C8H9ClN2/c9-8-6(5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

ZQGKISWYQVINJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(N=C(C=C2)N)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 6 Chloro 5 Cyclopropylpyridin 2 Amine

Reactions at the Pyridin-2-amine Functional Group

The exocyclic amino group at the C2 position is a primary site for a variety of chemical modifications, including the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Alkylation and Acylation Reactions

The primary amine of 6-Chloro-5-cyclopropylpyridin-2-amine (B6252012) can undergo N-alkylation and N-acylation to furnish the corresponding secondary or tertiary amines and amides, respectively.

Alkylation: The N-alkylation of 2-aminopyridines can be achieved using various alkylating agents. Common methods include reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or direct reaction with alkyl halides. However, direct alkylation with halides can sometimes lead to over-alkylation or competing alkylation at the pyridine (B92270) ring nitrogen. researchgate.net More controlled mono-alkylation can be achieved through catalytic methods, for instance, using 1,2-diketones with a BF₃·OEt₂ catalyst or with alcohols in the presence of ruthenium complexes. acs.orgresearchgate.net The presence of the electron-withdrawing chloro group on the pyridine ring may decrease the nucleophilicity of the exocyclic amine, potentially requiring more forcing conditions or resulting in lower yields compared to unsubstituted 2-aminopyridine (B139424). acs.org

Acylation: The amine moiety readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide derivatives. This reaction is typically high-yielding and chemoselective for the exocyclic amine. This transformation is fundamental in synthetic chemistry for installing protecting groups or building more complex molecular architectures.

Table 1: Representative N-Alkylation and Acylation Reactions of 2-Aminopyridine Derivatives This table presents data from analogous 2-aminopyridine systems to illustrate typical reaction conditions and outcomes.

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Alkylation | R-CHO, NaBH₄, THF | N-Alkyl-2-aminopyridine | Good |

| Alkylation | R-OH, [Ru] catalyst, KOtBu, 120°C | N-Alkyl-2-aminopyridine | 71-100% |

| Acylation | R-COCl, Pyridine, CH₂Cl₂ | N-Acyl-2-aminopyridine | High |

| Acylation | (RCO)₂O, Et₃N, THF | N-Acyl-2-aminopyridine | High |

Diazotization and Subsequent Transformations

The conversion of the primary amino group into a diazonium salt opens pathways for its replacement with a wide range of other functional groups. The diazotization of 2-aminopyridines is accomplished by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). rsc.orglibretexts.org

Unlike the relatively stable diazonium salts derived from anilines, 2-pyridyldiazonium ions are often highly unstable and prone to rapid hydrolysis, yielding the corresponding 2-hydroxypyridine (B17775) derivative (in this case, 6-chloro-5-cyclopropylpyridin-2-ol). rsc.orgchempedia.info

Despite this instability, the diazonium intermediate can be trapped by various nucleophiles in Sandmeyer-type reactions to replace the amino group. wikipedia.org The classic Sandmeyer reaction, which uses copper(I) salts (CuCl, CuBr, CuCN) to introduce halides or a cyano group, can be challenging for 2-aminopyridines and may result in low yields under standard conditions. actachemscand.orgnih.gov However, modified protocols have been developed to improve the efficiency of these transformations, enabling the synthesis of 2-halopyridines from their amino precursors. nih.gov

Potential transformations include:

Hydrolysis: Reaction with H₂O/H⁺ to yield 6-chloro-5-cyclopropylpyridin-2-ol.

Sandmeyer Reaction: Reaction with CuCl/HCl to potentially re-introduce a chloro group, or with CuBr/HBr to yield 2-bromo-6-chloro-5-cyclopropylpyridine. mnstate.edu

Schiemann Reaction: Reaction with HBF₄ to form a more stable diazonium tetrafluoroborate (B81430) salt, which upon heating can yield 6-chloro-2-fluoro-5-cyclopropylpyridine.

Condensation Reactions with the Amine Moiety

As a primary amine, this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. This acid-catalyzed reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine, commonly known as a Schiff base. wikipedia.org The reaction is reversible and is typically driven to completion by the removal of water. wikipedia.org The resulting imines can serve as versatile intermediates for further synthetic elaborations.

Modifications and Functionalization of the Pyridine Ring System

The pyridine ring itself, influenced by its substituents, presents opportunities for further functionalization, primarily through nucleophilic substitution of the chloro group.

Electrophilic Aromatic Substitution on Pyridin-2-amines

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. rsc.org However, the reactivity and regioselectivity are dictated by the combined electronic effects of the existing substituents.

In this compound, the directing effects are as follows:

-NH₂ (Amino group): A powerful activating group and an ortho, para-director. wikipedia.org

-Cl (Chloro group): A deactivating group, yet an ortho, para-director due to resonance effects. libretexts.org

-cPr (Cyclopropyl group): A weakly activating group and an ortho, para-director.

The powerful activating and directing effect of the amino group at C2 dominates the ring's reactivity. It strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions. Since the C5 position is already substituted with the cyclopropyl (B3062369) group, the most probable site for electrophilic attack is the C3 position. While the ring nitrogen and the C6-chloro group are deactivating, the strong activation provided by the amino group can enable substitution at C3 under suitable conditions, such as in nitration or halogenation reactions.

Further Nucleophilic Substitution Pathways

The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of the electronegative chlorine atom. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly for leaving groups at the 2, 4, or 6 positions. youtube.com In this compound, the chlorine atom at C6 is a viable leaving group for SNAr reactions.

This pathway allows for the displacement of the chloride by a variety of nucleophiles, providing a powerful method for introducing new functional groups at the C6 position. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen. nih.gov

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on 6-Chloropyridine Scaffolds This table presents data from analogous chloropyridine systems to illustrate the scope of the SNAr reaction.

| Nucleophile | Reagents & Conditions | Product Type |

|---|---|---|

| Amines (R-NH₂) | Heat, solvent (e.g., EtOH, DMSO) | 6-Alkyl/Arylamino-5-cyclopropylpyridin-2-amine |

| Alkoxides (R-O⁻) | NaOR, ROH, heat | 6-Alkoxy-5-cyclopropylpyridin-2-amine |

| Thiolates (R-S⁻) | NaSR, solvent (e.g., DMF) | 6-(Alkyl/Arylthio)-5-cyclopropylpyridin-2-amine |

| Hydroxide (OH⁻) | NaOH/H₂O, high temperature/pressure | 6-Hydroxy-5-cyclopropylpyridin-2-amine |

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the case of 2-aminopyridine derivatives, the amino group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-3 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). uwindsor.casci-hub.st For this compound, the amino group is expected to direct lithiation to the C-3 position. The presence of the chloro and cyclopropyl substituents may influence the rate and efficiency of this process.

The resulting lithium intermediate is a potent nucleophile and can react with a wide range of electrophiles, leading to the introduction of various functional groups at the C-3 position. This process, known as electrophilic quenching, allows for the synthesis of diverse 3-substituted 2-amino-6-chloro-5-cyclopropylpyridines. rsc.org

Table 1: Illustrative Examples of Directed Metalation and Electrophilic Quenching

| Electrophile | Reagent Example | Expected Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | 3-Methyl-6-chloro-5-cyclopropylpyridin-2-amine |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | 2-(6-Chloro-5-cyclopropyl-2-iminopyridin-3-yl)propan-2-ol |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | 6-Chloro-5-cyclopropyl-3-(trimethylsilyl)pyridin-2-amine |

| Carbon Dioxide | CO₂ | 2-Amino-6-chloro-5-cyclopropylnicotinic acid |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a unique substituent that can exhibit distinct reactivity due to its inherent ring strain. wikipedia.org

The cyclopropane (B1198618) ring in cyclopropylamines can undergo ring-opening reactions under specific conditions, often promoted by oxidation or the presence of strong acids or electrophiles. nih.govacs.orgchemistryviews.org The mechanism of ring-opening can proceed through radical, cationic, or dicationic intermediates, depending on the reaction conditions. For instance, photooxidation can lead to the formation of a cyclopropylamine (B47189) radical cation, which readily undergoes ring cleavage. acs.org In the presence of superacids, protolytic ring opening can occur, leading to a 1,3-dication that can be trapped by nucleophiles. nih.gov

In the context of this compound, such ring-opening reactions would lead to the formation of acyclic pyridine derivatives. The specific products would depend on the reagents and conditions employed.

Despite its ring strain, the cyclopropyl group is generally stable under many common chemical conditions, including those employed in cross-coupling reactions and other transformations of the pyridine ring. nih.gov The C-C bonds of the cyclopropane ring have a higher degree of p-character, contributing to their relative strength. nih.gov The stability of the cyclopropyl group in this compound is crucial for its utility as a synthetic intermediate, as it allows for selective modifications at other positions of the molecule without disrupting the three-membered ring. The group is generally stable to many basic, nucleophilic, and palladium-catalyzed reaction conditions. However, strong acidic conditions or oxidative environments can promote ring-opening, as discussed previously. nih.govhyphadiscovery.com

Transformations Involving the Chloro Substituent

The chloro substituent at the C-6 position of the pyridine ring is a key handle for a variety of synthetic transformations, most notably cross-coupling reactions and halogen-metal exchange processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. libretexts.orgwikipedia.org The chloro group at the C-6 position of this compound serves as an excellent electrophilic partner in these reactions.

The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the chloropyridine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups.

The Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling the chloropyridine with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orgrug.nl This reaction provides a direct route to a diverse array of 6-amino-substituted pyridines.

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Cyclopropyl-6-phenylpyridin-2-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Cyclopropyl-6-morpholinopyridin-2-amine |

Note: These are representative examples of cross-coupling reactions and the specific conditions may need to be optimized for this compound.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, the chloro substituent can undergo exchange with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgnih.gov This reaction generates a 6-lithiated pyridine intermediate, which is a highly reactive nucleophile.

This lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C-6 position, offering a complementary approach to cross-coupling reactions for the functionalization of this position. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the exchange of a chloro substituent more challenging than that of bromo or iodo substituents. wikipedia.org

Catalytic Reactivity of this compound

The catalytic reactivity of this compound is prominently demonstrated through its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. The presence of a chloro substituent on the pyridine ring makes this compound a suitable substrate for such transformations, where the chlorine atom acts as a leaving group.

Detailed research findings from patent literature reveal the utility of this compound as a key building block in the synthesis of more complex molecules, particularly in the development of fused ring compounds with potential therapeutic applications. google.comgoogle.com One of the primary examples of its catalytic reactivity is its use in Suzuki-Miyaura coupling reactions.

In a documented synthetic procedure, this compound was subjected to a Suzuki coupling reaction. google.comgoogle.com The reaction conditions, reactants, and catalyst system are detailed in the table below, showcasing a specific application of this compound in a palladium-catalyzed C-C bond formation.

Table 1: Suzuki Coupling Reaction of this compound

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent System | Temperature | Time | Reference |

| This compound | Not Specified | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Tricyclohexyl phosphine (B1218219) | K₂CO₃ (Potassium carbonate) | Dioxane / Water | 110 °C | 30 min | google.comgoogle.com |

This reaction illustrates the role of this compound as an amine-substituted chloropyridine that can be effectively utilized in palladium-catalyzed cross-coupling. The specific conditions, including the use of a palladium(0) source (Pd₂(dba)₃), a phosphine ligand (tricyclohexyl phosphine), and a base (potassium carbonate), are typical for Suzuki-Miyaura reactions and are crucial for the successful transformation. google.comgoogle.com The reaction was carried out at an elevated temperature, which is common for activating the carbon-chlorine bond for oxidative addition to the palladium catalyst.

The successful application of this compound in this catalytic transformation underscores its importance as a versatile intermediate in the synthesis of complex organic molecules. The reactivity of the chloro group allows for its displacement and the introduction of new functionalities, which is a key strategy in the construction of diverse chemical libraries for drug discovery and materials science.

Structure Activity Relationship Sar and Medicinal Chemistry Applications of 6 Chloro 5 Cyclopropylpyridin 2 Amine Analogues

Design Principles for Pyridine-Based Scaffolds in Medicinal Chemistry

Pyridine (B92270) and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and other non-covalent interactions with protein residues. The pyridine scaffold offers several advantages in drug design:

Versatility in Substitution: The pyridine ring can be functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize ligand-target interactions.

Improved Physicochemical Properties: The introduction of a nitrogen atom into a benzene (B151609) ring generally increases polarity and can improve aqueous solubility, a crucial parameter for drug development.

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, offering similar steric bulk but with altered electronic properties and the potential for improved metabolic stability and reduced off-target effects.

The design of pyridine-based scaffolds often involves a deep understanding of the target's binding site. Key interactions, such as hydrogen bonds with the hinge region of kinases, are frequently targeted by strategically placing hydrogen bond donors and acceptors on the pyridine core and its substituents.

Influence of the Cyclopropyl (B3062369) and Chloro Substituents on Ligand-Target Interactions

The cyclopropyl and chloro substituents at the 5- and 6-positions of the pyridin-2-amine core play critical roles in defining the biological activity and selectivity of its analogues.

Cyclopropyl Group: The cyclopropyl moiety is a small, rigid, and lipophilic group that can significantly influence the conformation of a molecule. Its key contributions to ligand-target interactions include:

Conformational Rigidity: The three-membered ring restricts the rotational freedom of the molecule, which can pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target.

Hydrophobic Interactions: The cyclopropyl group can occupy small hydrophobic pockets within a protein's binding site, contributing to binding affinity through van der Waals interactions.

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of the drug candidate.

Chloro Group: The chloro substituent is an electron-withdrawing group that can modulate the electronic properties of the pyridine ring and participate in specific non-covalent interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. This can be a key determinant of binding affinity and selectivity.

Modulation of pKa: The electron-withdrawing nature of the chlorine atom can lower the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor at physiological pH.

Strategic Derivatization for Pre-clinical Lead Compound Discovery

The 6-chloro-5-cyclopropylpyridin-2-amine (B6252012) scaffold provides multiple points for chemical modification to explore the SAR and optimize the properties of lead compounds.

Substituent Modifications at the Pyridin-2-amine Position

The amino group at the 2-position of the pyridine ring is a key site for derivatization. It can act as a hydrogen bond donor and serves as a versatile handle for introducing a wide range of substituents to probe different regions of the target's binding site. Modifications at this position are often aimed at:

Introducing larger and more complex moieties: Acylation, alkylation, and arylation of the amino group can introduce substituents that extend into solvent-exposed regions or other pockets of the binding site, potentially leading to increased potency and selectivity.

Modulating hydrogen bonding capacity: Conversion of the primary amine to a secondary or tertiary amine, or its replacement with other functional groups, can alter the hydrogen bonding pattern and fine-tune the interaction with the target.

Improving physicochemical properties: The introduction of polar or ionizable groups can enhance aqueous solubility, while the addition of lipophilic groups can improve cell permeability.

| Modification at Pyridin-2-amine | Rationale | Potential Outcome |

| Acylation (e.g., with benzoyl chloride) | Introduce a larger aromatic moiety | Increased π-π stacking interactions, improved potency |

| Alkylation (e.g., with methyl iodide) | Introduce small alkyl groups | Probe for small hydrophobic pockets, alter basicity |

| Arylation (e.g., with a substituted phenylboronic acid) | Introduce substituted aromatic rings | Explore interactions in larger pockets, modulate electronics |

Exploration of Substituent Effects on the Pyridine Ring (Positions 5 and 6)

While the core scaffold is defined by the cyclopropyl and chloro groups at positions 5 and 6, respectively, exploration of other substituents at these positions can provide valuable SAR information.

Position 5 (Cyclopropyl): Replacing the cyclopropyl group with other small alkyl groups (e.g., methyl, ethyl) or small cycloalkyl groups (e.g., cyclobutyl) can help to understand the steric and conformational requirements of the binding pocket. Larger or more flexible groups may lead to a loss of activity if the pocket is sterically constrained.

Position 6 (Chloro): Replacing the chloro group with other halogens (e.g., fluoro, bromo) can modulate the strength of halogen bonding and the electronic properties of the pyridine ring. Replacing it with small alkyl or alkoxy groups can probe the tolerance for different steric and electronic environments at this position.

| Position | Original Substituent | Alternative Substituent | Rationale for Exploration |

| 5 | Cyclopropyl | Methyl, Ethyl, Cyclobutyl | Probe steric and conformational requirements of the binding pocket |

| 6 | Chloro | Fluoro, Bromo, Methoxy | Modulate halogen bonding, electronics, and steric interactions |

Bioisosteric Transformations within Pyridine and Related Heterocyclic Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, several bioisosteric transformations can be envisioned:

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other five- or six-membered heterocyclic rings to explore different electronic distributions and hydrogen bonding patterns. For example, replacing the pyridine with a pyrimidine (B1678525) or a pyrazine (B50134) ring introduces an additional nitrogen atom, which can alter the molecule's polarity and potential for hydrogen bonding.

Substituent Bioisosteres: The chloro and cyclopropyl groups can also be replaced by their bioisosteres. For instance, the chloro group could be replaced by a trifluoromethyl group to maintain a similar size and electron-withdrawing character but with altered lipophilicity. The cyclopropyl group could be replaced by an oxetane (B1205548) ring to introduce a polar component while maintaining a degree of conformational rigidity.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyridine | Pyrimidine, Pyrazine, Thiophene | Alter electronic distribution, hydrogen bonding potential, and physicochemical properties |

| Chloro | Trifluoromethyl (CF3), Cyano (CN) | Maintain electron-withdrawing nature with different steric and lipophilic properties |

| Cyclopropyl | Oxetane, Azetidine | Introduce polarity while maintaining conformational constraint |

In Vitro Biological Activity Studies

Analogues of this compound have been evaluated in a variety of in vitro biological assays to determine their potency and selectivity. These studies typically fall into the following general categories:

Enzyme Inhibition Assays: A primary application of this scaffold is in the development of kinase inhibitors. In vitro kinase inhibition assays are used to determine the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50 value). These assays are crucial for establishing the potency of the analogues and for assessing their selectivity against a panel of different kinases.

Receptor Binding Assays: For analogues designed to target G-protein coupled receptors (GPCRs) or other receptor types, radioligand binding assays are employed to measure the affinity of the compound for its target receptor (Ki value). These assays help to quantify the strength of the ligand-receptor interaction.

Cell-Based Assays: To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are utilized. These can include cell proliferation assays (to measure anti-cancer activity), reporter gene assays (to measure the activation or inhibition of a specific signaling pathway), and assays to measure the production of specific biomarkers.

The data generated from these in vitro studies are essential for building a comprehensive SAR profile for the this compound scaffold and for guiding the further optimization of lead compounds.

Modulation of Specific Biological Targets and Pathways

The 2-aminopyridine (B139424) scaffold is a versatile and privileged structure in drug discovery, known to interact with a wide array of biological targets. rsc.orgresearchgate.netrsc.org Its derivatives have been investigated for a multitude of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions with various enzyme active sites and receptors. rsc.org

The chloro substituent at the 6-position further modulates the electronic and lipophilic character of the scaffold. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to enhance membrane permeability and oral bioavailability. The presence of the chlorine atom can also lead to specific halogen bonding interactions with the target protein, thereby increasing binding affinity and potency.

Given these characteristics, analogues of this compound could be rationally designed to target a variety of biological pathways. For instance, by modifying the substituents on the amino group or by further functionalizing the cyclopropyl ring, it may be possible to develop potent and selective inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The combination of the 2-aminopyridine core, known for its diverse biological activities, with the advantageous properties of the cyclopropyl group suggests that this scaffold is a promising starting point for the development of novel therapeutics.

Table 1: Potential Biological Targets for Analogues of this compound Based on Scaffold Components

| Scaffold Component | Potential Biological Targets | Rationale |

| 2-Aminopyridine | Kinases, Proteases, G-protein coupled receptors (GPCRs), Ion channels | Well-established pharmacophore with broad biological activity. rsc.orgresearchgate.netrsc.org |

| Cyclopropyl group | Cytochrome P450 enzymes (metabolic stabilization), various enzymes and receptors | Confers conformational rigidity, enhances metabolic stability, and can improve binding affinity. iris-biotech.denih.govhyphadiscovery.com |

| Chloro substituent | Various enzymes and receptors | Can participate in halogen bonding, increases lipophilicity, and can improve membrane permeability. |

Design of Molecular Probes and Chemical Tools

The this compound scaffold can also serve as a foundation for the design of molecular probes and chemical tools to investigate biological systems. Molecular probes are essential for studying the function and localization of proteins and other biomolecules. By incorporating a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, onto the this compound core, researchers can create tools to visualize, isolate, and identify its biological targets.

For example, a fluorescently labeled analogue could be used in cellular imaging studies to determine the subcellular localization of its target protein. A biotinylated version could be employed in pull-down assays to isolate the target protein from a complex biological sample for subsequent identification by mass spectrometry. Furthermore, the introduction of a photoreactive group, such as an azido (B1232118) or diazirine moiety, would allow for the creation of photoaffinity probes that can be used to covalently label the target protein upon photoactivation, providing direct evidence of a binding interaction.

The synthetic tractability of the 2-aminopyridine scaffold allows for the relatively straightforward introduction of these functional groups at various positions, such as the amino group or potentially through functionalization of the cyclopropyl ring, without significantly compromising the binding affinity of the parent molecule.

Cheminformatics and Computational Tools in Scaffold Prioritization

Cheminformatics and computational tools play a crucial role in modern drug discovery by enabling the efficient analysis and prioritization of chemical scaffolds. nih.govscribd.com For a scaffold like this compound, these tools can be applied to assess its potential as a starting point for a drug discovery program by evaluating theoretical concepts such as synthetic accessibility and lead-likeness.

Synthetic Accessibility:

Synthetic accessibility is a measure of how easily a molecule can be synthesized. mdpi.comnih.gov This is a critical consideration in the early stages of drug discovery, as complex molecules that are difficult to synthesize can be a significant bottleneck. Several computational methods have been developed to predict synthetic accessibility, often providing a score based on the analysis of molecular complexity and the prevalence of its structural fragments in known chemical databases. chemrxiv.orggithub.io

SAscore (Synthetic Accessibility Score): This score is calculated based on the frequency of molecular fragments in a large database of known molecules and a complexity penalty for features such as stereocenters and macrocycles. nih.gov A lower SAscore generally indicates that a molecule is easier to synthesize.

SCScore (Synthetic Complexity Score): This score is based on a deep learning model trained on a large dataset of chemical reactions and predicts the number of reaction steps required to synthesize a molecule. github.io

SYBA (SYnthetic Bayesian Accessibility): This is a Bayesian classifier that categorizes compounds as either "easy-to-synthesize" or "hard-to-synthesize" based on their structural features. github.io

For the this compound scaffold, a computational assessment of its synthetic accessibility would likely indicate that it is reasonably accessible. The starting materials, such as substituted pyridines, are often commercially available or can be prepared through well-established synthetic routes. The introduction of the cyclopropyl group can be achieved through various known cyclopropanation reactions.

Lead-likeness:

Lead-likeness refers to a set of physicochemical properties that are considered desirable for a lead compound in a drug discovery program. nih.gov Lead-like molecules are typically smaller and less lipophilic than drug-like molecules, providing a better starting point for optimization. Several computational filters and scoring functions are used to assess lead-likeness, often based on parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and number of rotatable bonds. scribd.com

A cheminformatics analysis of this compound would likely classify it as a lead-like scaffold. Its relatively low molecular weight and simple structure provide ample opportunity for further chemical modification to optimize its biological activity and pharmacokinetic properties. Computational tools can be used to guide the design of a library of analogues with favorable lead-like properties, thereby increasing the probability of identifying promising drug candidates. nih.govoup.com

Table 2: Theoretical Cheminformatics Assessment of this compound

| Parameter | Theoretical Assessment | Rationale |

| Synthetic Accessibility | Likely to be readily synthesizable | Based on the availability of starting materials and established synthetic methodologies for the core scaffolds. |

| Lead-likeness | Possesses favorable lead-like properties | Low molecular weight and simple structure, allowing for extensive chemical modification and optimization. |

Computational and Theoretical Studies on 6 Chloro 5 Cyclopropylpyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and geometric parameters of molecules. nih.govijcce.ac.ir DFT methods balance computational cost and accuracy, making them suitable for studying complex organic molecules, including substituted pyridines. researcher.lifeias.ac.in These calculations can determine optimized molecular geometries, bond lengths, and angles, as well as electronic properties like the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). ias.ac.innih.gov For aminopyridine-based compounds, understanding these electronic descriptors is crucial as they can influence the molecule's reactivity and its ability to participate in intermolecular interactions. nih.gov

The 2-aminopyridine (B139424) core of the molecule is subject to interesting structural phenomena, namely aromaticity and tautomerism, which can be thoroughly investigated using computational methods.

Aromaticity: The pyridine (B92270) ring's aromaticity is a key determinant of its stability and reactivity. Computational techniques can quantify this property using various indices. Methods like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are employed to assess the degree of aromatic character in the pyridine ring. ias.ac.in These calculations can reveal how substituents, such as the chloro, cyclopropyl (B3062369), and amino groups, modulate the electron distribution and, consequently, the aromaticity of the heterocyclic core.

Tautomerism: 2-aminopyridine derivatives can exist in different tautomeric forms, primarily the amino and the imino forms. scispace.comnih.gov DFT calculations are highly effective in determining the relative stabilities of these tautomers by computing their ground-state energies. researchgate.net For 2-amino-4-methylpyridine, studies have shown the canonical amino form to be significantly more stable than its imino tautomer. scispace.comnih.gov Furthermore, quantum chemical methods can calculate the energy barriers for the proton transfer reactions that interconvert these forms, providing insight into the kinetics of the tautomerization process. scispace.comnih.gov While experimental studies on similar compounds confirm the predominance of the amino tautomer, computational analysis provides a detailed energetic landscape of the equilibrium.

| Tautomeric Form | General Structure | Key Computational Insights |

|---|---|---|

| Amino Form |  | Generally the most stable tautomer; lower calculated ground-state energy. nih.gov |

| Imino Form |  | Higher in energy; stability can be influenced by solvent and substitution. scispace.com |

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic properties, which can aid in the structural characterization of compounds. nih.govijcce.ac.ir

Vibrational Spectra: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.gov By comparing the computed spectrum with experimental data, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. nih.govnih.gov

Electronic Spectra: TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between molecular orbitals. ijcce.ac.ir This provides insight into the molecule's chromophores and how its structure influences its interaction with light.

Regarding reaction pathways, quantum chemical calculations can map the potential energy surface for chemical reactions. This involves locating transition state structures and calculating the activation energies, which are crucial for understanding reaction mechanisms and predicting reactivity. scispace.com For instance, the energy barrier for the tautomeric proton transfer in 2-aminopyridines has been computationally determined. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding (theoretical framework for scaffold interactions)

To understand how 6-chloro-5-cyclopropylpyridin-2-amine (B6252012) might function as a biologically active agent, such as a kinase inhibitor, molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. researchgate.netnih.govinformahealthcare.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.comresearchgate.net Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). For aminopyridine scaffolds, docking studies can identify key interactions, such as hydrogen bonds between the amino group or the pyridine nitrogen and residues in the hinge region of a kinase active site. tandfonline.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view. escholarship.org Starting from a docked pose, MD simulates the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding mode and the flexibility of the protein. nih.govmdpi.commdpi.com MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, which is a measure of binding affinity. tandfonline.comrsc.org These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. tandfonline.com

| Technique | Primary Purpose | Information Gained for the Scaffold |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. mdpi.com | Identifies key hydrogen bonds and hydrophobic interactions; predicts binding orientation. tandfonline.com |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. escholarship.org | Assesses the stability of the binding pose; reveals conformational changes; helps refine binding energy calculations. nih.govmdpi.com |

In Silico Screening and Ligand Design Methodologies

The this compound structure can serve as a scaffold for designing new, potentially more potent and selective molecules. In silico methods are central to this process. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD methodologies are used. This involves docking the scaffold into the active site and identifying "hot spots" for modification. nih.gov New functional groups can be added to the scaffold to form additional favorable interactions, thereby improving binding affinity. nih.govsemanticscholar.org

Ligand-Based Drug Design (LBDD): If the target structure is unknown, LBDD methods are used. These rely on the knowledge of other molecules that are active against the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netresearchgate.net A QSAR model for aminopyridine derivatives, for example, could identify which electronic or steric properties are critical for activity, guiding the design of new analogues. tandfonline.comrsc.org

Virtual Screening: This involves using computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific target. nih.govresearchgate.net The aminopyridine core could be used as a query in a similarity search, or a library of its derivatives could be docked into a target protein to prioritize candidates for synthesis and testing. acs.orgnih.gov

Prediction of Physicochemical Properties Relevant to Biological Activity (theoretical basis, not numerical values)

The ultimate success of a molecule as a therapeutic agent depends not only on its binding affinity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational models provide a theoretical basis for predicting these properties early in the drug discovery process.

The theoretical framework for these predictions often relies on Quantitative Structure-Property Relationships (QSPR), which correlate a molecule's structure with its physical properties. Key properties predicted include:

Solubility: Crucial for absorption and formulation, solubility can be predicted using models that consider factors like molecular polarity, size, and crystal lattice energy. nih.gov Physics-based methods can computationally describe the thermodynamics of transferring a molecule from a solid phase to an aqueous solution.

Lipophilicity (logP/logD): This property, which describes a molecule's partitioning between an oily and an aqueous phase, is critical for membrane permeability and distribution. researchgate.net It is often estimated using fragment-based methods that sum the contributions of different parts of the molecule.

Membrane Permeability: Models can predict a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, based on properties like size, polarity (Topological Polar Surface Area or TPSA), and lipophilicity. researchgate.net

Metabolic Stability: Predictions can be made about which sites on the molecule are most susceptible to metabolic enzymes (like cytochrome P450s), guiding modifications to improve the molecule's half-life.

These in silico ADME predictions, often based on a molecule's calculated electronic and structural features, are essential for designing compounds with a balanced profile of potency and drug-like properties. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 6 Chloro 5 Cyclopropylpyridin 2 Amine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of highly substituted pyridines can often involve multi-step sequences with harsh conditions and significant waste generation. nih.govnih.gov Future research will undoubtedly focus on developing more eco-friendly and efficient routes to 6-Chloro-5-cyclopropylpyridin-2-amine (B6252012) and its derivatives.

One of the most promising areas is the adoption of flow chemistry . springerprofessional.demdpi.comuc.pt Continuous flow processes offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. mdpi.com For the synthesis of precursors to this compound, flow chemistry could enable reactions that are difficult to control in batch, such as highly exothermic or fast reactions. springerprofessional.de

Another key direction is the development of catalytic methods that utilize earth-abundant metals and minimize the use of hazardous reagents. Research into novel catalytic systems for pyridine (B92270) ring formation, potentially through C-H activation strategies on simpler precursors, could significantly streamline the synthesis. beilstein-journals.orgacs.org Furthermore, the principles of green chemistry , such as the use of renewable feedstocks and solvent-free reaction conditions, will be integral to developing truly sustainable synthetic pathways. sci-hub.semdpi.com

| Methodology | Traditional Batch Synthesis | Future Sustainable Approach (e.g., Flow Chemistry) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Scalability | Challenging and often requires re-optimization | Readily scalable by extending reaction time mdpi.com |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced safety due to small reaction volumes and superior heat transfer springerprofessional.de |

| Waste Generation | Often high due to solvent use and purification steps | Reduced waste through higher efficiency and potential for in-line purification uc.pt |

Advanced Functionalization Strategies for Complex Molecular Architectures

The this compound scaffold is ripe for diversification. Advanced functionalization techniques will be crucial in building complex molecules for various applications, particularly in drug discovery. Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of a molecule at a late point in the synthetic sequence, enabling the rapid generation of analogues without the need for de novo synthesis. acs.orgrsc.orgtandfonline.com

For this compound, LSF could be employed to introduce a wide array of functional groups. C-H activation , a transformative tool in modern organic synthesis, could be used to directly functionalize the pyridine ring or the cyclopropyl (B3062369) group, positions that are traditionally difficult to modify. beilstein-journals.orgacs.orgresearchgate.net This would allow for the exploration of chemical space around the core scaffold, which is essential for optimizing biological activity.

Photocatalysis is another emerging area that offers mild and selective methods for functionalization. nih.govacs.orgacs.org Visible-light-mediated reactions could be developed to introduce new C-C or C-heteroatom bonds onto the pyridine ring of this compound, further expanding its synthetic utility. iciq.orgrecercat.cat

| Functionalization Strategy | Potential Site on this compound | Potential Introduced Groups | Anticipated Benefits |

|---|---|---|---|

| C-H Activation | Pyridine ring (C3, C4), Cyclopropyl group | Aryl, Alkyl, Heteroaryl groups beilstein-journals.org | Rapid diversification, access to novel analogues rsc.org |

| Photocatalysis | Pyridine ring | Trifluoromethyl, Acyl, Carboxyl groups acs.org | Mild reaction conditions, high functional group tolerance |

| Cross-Coupling | C6-Cl bond | Various carbon and heteroatom nucleophiles | Well-established and versatile for scaffold elaboration |

Exploration of this compound in Materials Science and Catalysis

While the primary interest in aminopyridine scaffolds often lies in medicinal chemistry, their unique electronic and coordination properties also make them attractive for applications in materials science and catalysis. nveo.org The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound can act as ligands for metal centers, forming coordination complexes with interesting photophysical or catalytic properties. alfachemic.comnih.gov

Future research could explore the use of this compound as a building block for metal-organic frameworks (MOFs) or coordination polymers. The cyclopropyl group could influence the packing and porosity of such materials, potentially leading to novel properties for gas storage or separation. In the realm of catalysis, complexes of this compound could be investigated as catalysts for a variety of organic transformations, such as hydrogenation or cross-coupling reactions. researchgate.netrsc.org The electronic properties of the pyridine ring, modulated by the chloro, amino, and cyclopropyl substituents, could fine-tune the reactivity of the metal center.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. beilstein-journals.orghilarispublisher.comsaiwa.ai For this compound, these computational tools can be applied at various stages of the research and development pipeline.

In the area of synthesis, ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations or to optimize reaction conditions , thereby reducing the number of experiments required. rjptonline.orgeurekalert.org This could significantly accelerate the development of new synthetic routes and functionalization methods for this scaffold.

For the discovery of new applications, AI can be used to screen virtual libraries of this compound derivatives against biological targets or to predict their material properties. eurofinsdiscovery.comnih.govsteeronresearch.com This in silico screening can identify promising candidates for further experimental investigation, making the discovery process more efficient and cost-effective. encyclopedia.comresearchgate.net

Interdisciplinary Research Collaborations for Novel Applications

The full potential of this compound is most likely to be realized through collaborations that bridge traditional scientific disciplines. openaccessgovernment.org Chemists synthesizing new derivatives of this compound could partner with biologists to screen them for therapeutic activity in areas such as oncology or infectious diseases. nveo.org Collaborations with materials scientists could lead to the development of new functional materials with applications in electronics or sensing. msesupplies.comencyclopedia.pub

Furthermore, partnerships with computational chemists and data scientists will be essential for leveraging the power of AI and ML in a feedback loop with experimental work. nih.gov This synergistic approach, where computational predictions guide experimental efforts and experimental data is used to refine computational models, will be a hallmark of future research in this area. steeronresearch.com The inherent versatility of heterocyclic compounds makes them ideal candidates for such interdisciplinary exploration. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.